molecular formula C9H10INO B13342366 3-(4-Iodophenyl)oxetan-3-amine

3-(4-Iodophenyl)oxetan-3-amine

Cat. No.: B13342366
M. Wt: 275.09 g/mol
InChI Key: AUBCJPALSKDXGY-UHFFFAOYSA-N
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Description

3-(4-Iodophenyl)oxetan-3-amine is a chemical compound characterized by the presence of an oxetane ring substituted with an amine group and a 4-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodophenyl)oxetan-3-amine typically involves the formation of the oxetane ring followed by the introduction of the 4-iodophenyl group. One common method involves the cyclization of appropriate precursors through intramolecular cyclization reactions. For example, the formation of the oxetane ring can be achieved through intramolecular etherification or epoxide ring-opening reactions .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow chemistry and automated synthesis to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodophenyl)oxetan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions include various substituted oxetane derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism of action of 3-(4-Iodophenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate enzyme activity and influence cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)oxetan-3-amine
  • 3-(4-Chlorophenyl)oxetan-3-amine
  • 3-(4-Fluorophenyl)oxetan-3-amine

Uniqueness

Compared to similar compounds, 3-(4-Iodophenyl)oxetan-3-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties. The iodine atom can participate in specific interactions, making this compound valuable for targeted applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

3-(4-iodophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10INO/c10-8-3-1-7(2-4-8)9(11)5-12-6-9/h1-4H,5-6,11H2

InChI Key

AUBCJPALSKDXGY-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)I)N

Origin of Product

United States

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